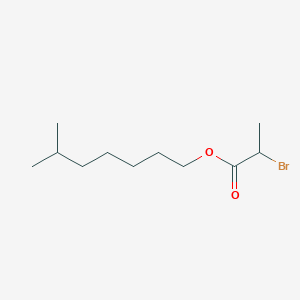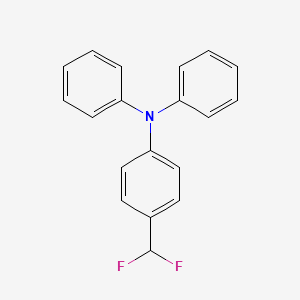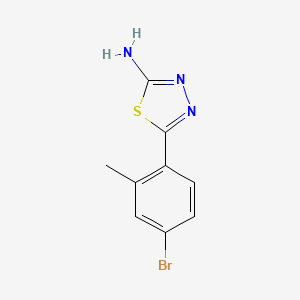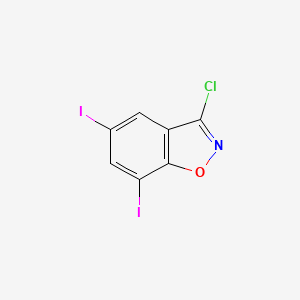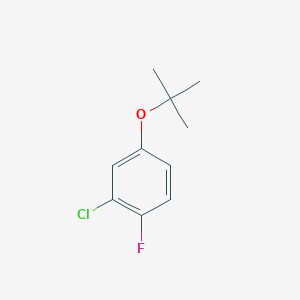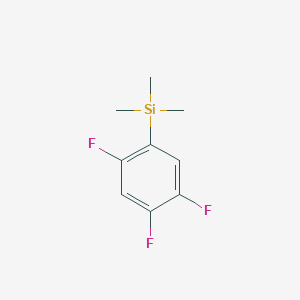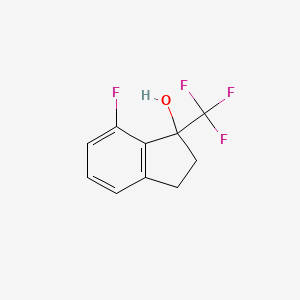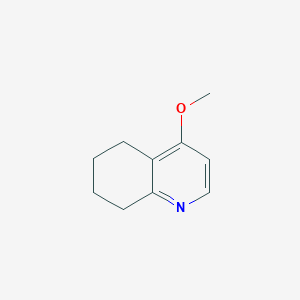
4-Methoxy-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13NO It is a derivative of tetrahydroquinoline, featuring a methoxy group (-OCH3) at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of 4-methoxyquinoline. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-methoxyaniline with cyclohexanone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and scalability. Catalysts such as Pd/C or Raney nickel are commonly used in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with Pd/C or Raney nickel as catalysts.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Halogenated or other substituted tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the methoxy group, leading to different chemical and biological properties.
4-Methoxyquinoline: Contains a methoxy group but lacks the tetrahydro structure, resulting in different reactivity and applications.
6-Methoxy-5,6,7,8-tetrahydroquinoline:
Uniqueness
4-Methoxy-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the methoxy group and the tetrahydroquinoline core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
4-methoxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
DCPYQFQRFDXMBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCCCC2=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


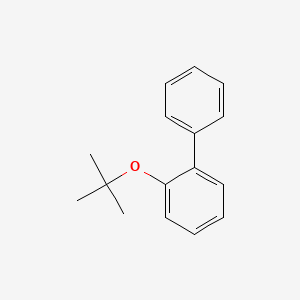
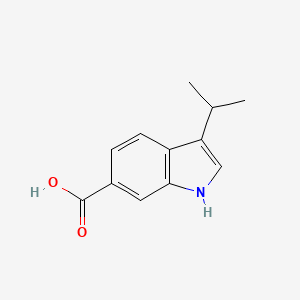
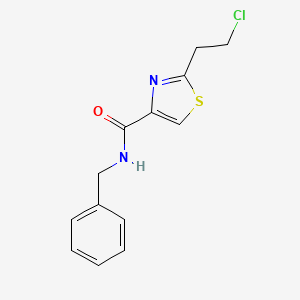

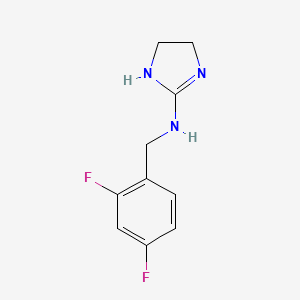
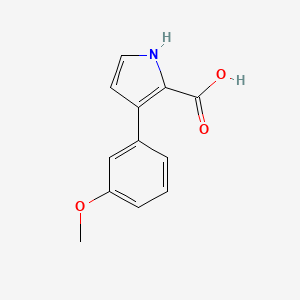
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
